molecular formula C8H7NO2S B1423016 Methyl 3-(4-methyl-1,3-thiazol-2-yl)prop-2-ynoate CAS No. 1315368-23-0

Methyl 3-(4-methyl-1,3-thiazol-2-yl)prop-2-ynoate

Cat. No.: B1423016
CAS No.: 1315368-23-0
M. Wt: 181.21 g/mol
InChI Key: JIHLIYFRZOSISE-UHFFFAOYSA-N
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Description

Methyl 3-(4-methyl-1,3-thiazol-2-yl)prop-2-ynoate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a methyl group at the 4-position of the thiazole ring and a prop-2-ynoate group at the 3-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of Methyl 3-(4-methyl-1,3-thiazol-2-yl)prop-2-ynoate typically involves the reaction of 4-methylthiazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Methyl 3-(4-methyl-1,3-thiazol-2-yl)prop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution at the C-5 position of the thiazole ring can lead to the formation of various substituted thiazole derivatives .

Scientific Research Applications

Methyl 3-(4-methyl-1,3-thiazol-2-yl)prop-2-ynoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-(4-methyl-1,3-thiazol-2-yl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .

Comparison with Similar Compounds

Similar compounds to Methyl 3-(4-methyl-1,3-thiazol-2-yl)prop-2-ynoate include other thiazole derivatives such as:

What sets this compound apart is its unique combination of a thiazole ring with a prop-2-ynoate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 3-(4-methyl-1,3-thiazol-2-yl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-6-5-12-7(9-6)3-4-8(10)11-2/h5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHLIYFRZOSISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C#CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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